molecular formula C12H15NO3 B1676338 Metaxalone CAS No. 1665-48-1

Metaxalone

Número de catálogo: B1676338
Número CAS: 1665-48-1
Peso molecular: 221.25 g/mol
Clave InChI: IMWZZHHPURKASS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Metaxalona es un relajante muscular vendido bajo la marca Skelaxin. Se utiliza principalmente para aliviar el dolor y la molestia causados por esguinces, distensiones y otras afecciones musculoesqueléticas. El mecanismo de acción exacto de la metaxalona no se comprende bien, pero se cree que implica una depresión general del sistema nervioso central .

Métodos De Preparación

Metaxalona se puede sintetizar mediante varios métodos. Un método común implica hacer reaccionar 3,5-dimetilfenol con 3-cloro-1,2-propanodiol en presencia de una base para producir 3-(3,5-dimetilfenoxi)propan-1,2-diol. Este intermedio se hace reaccionar entonces con urea en presencia de polialquilenglicol para obtener metaxalona. El producto se puede cristalizar opcionalmente en acetato de etilo en presencia de un ácido mineral . Otro método implica la reacción de isocianurato de trigliciridilo con m-xileno en una mezcla de disolventes que comprende un disolvente polar aprótico y otro disolvente, seguido de calentamiento .

Análisis De Reacciones Químicas

La metaxalona experimenta diversas reacciones químicas, entre ellas:

Aplicaciones Científicas De Investigación

Therapeutic Efficacy

Muscle Relaxation and Pain Management

Metaxalone is commonly prescribed for the relief of discomfort associated with acute muscle spasms. A double-blind study involving 200 patients demonstrated that this compound significantly improved symptoms in 69.6% of those treated compared to only 17.4% in the placebo group, indicating its effectiveness as a muscle relaxant . The study's results were statistically significant, reinforcing this compound's role in managing acute low-back pain and other musculoskeletal conditions.

Pharmacokinetics and Bioavailability

A recent bioequivalence study evaluated the pharmacokinetics of this compound in a crossover design involving 11 participants. The study found that this compound reached peak plasma concentrations approximately 3 hours post-dosing, with no major adverse events reported . This pharmacokinetic profile supports its use in clinical settings, as it indicates a predictable absorption pattern that is crucial for effective pain management.

Anti-Inflammatory Properties

Recent research has explored this compound's potential beyond muscle relaxation. A study investigating its effects on inflammatory cytokines revealed that this compound could suppress macrophage activity and decrease the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6 . This suggests that this compound may have applications in treating inflammatory conditions, although further research is needed to fully elucidate this mechanism.

Case Studies

Overdose and Toxicity Observations

While this compound is generally well-tolerated, cases of overdose have been documented. A report described three instances where patients exhibited severe symptoms such as muscular rigidity, tachycardia, and altered mental status following excessive intake . These cases underscore the importance of monitoring patients for adverse effects, particularly in overdose situations where supportive care may be necessary.

Serotonin Syndrome Association

Another critical aspect of this compound's application is its potential association with serotonin syndrome during overdose scenarios. Two cases highlighted this risk, where patients developed dysautonomia and hyperthermia after ingesting high doses of this compound alongside other substances . This emphasizes the need for healthcare providers to be vigilant regarding drug interactions and the potential for serious adverse reactions.

Formulation Innovations

Innovative formulations of this compound are being explored to enhance its therapeutic efficacy. For instance, a study on topical formulations combining this compound with diclofenac potassium demonstrated promising results for local drug delivery systems . Such advancements could lead to improved patient outcomes by targeting specific areas of pain while minimizing systemic side effects.

Mecanismo De Acción

El mecanismo de acción exacto de la metaxalona no está bien establecido. Se cree que actúa mediante la depresión general del sistema nervioso central, lo que ayuda a relajar los músculos y aliviar el dolor. La metaxalona no relaja directamente los músculos esqueléticos tensos, pero puede ejercer sus efectos mediante la sedación .

Comparación Con Compuestos Similares

La metaxalona se suele comparar con otros relajantes musculares como la ciclobenzaprina y la tizanidina:

    Ciclobenzaprina: Al igual que la metaxalona, la ciclobenzaprina se utiliza para tratar los espasmos musculares.

    Tizanidina: La tizanidina es otro relajante muscular que proporciona alivio a corto plazo de los espasmos musculares.

    Metocarbamol: Otro compuesto similar, el metocarbamol, se utiliza para aliviar el dolor y los espasmos musculares.

La metaxalona es única por su relativamente baja incidencia de efectos secundarios y su uso en la cocristalización para mejorar las propiedades de los fármacos .

Actividad Biológica

Metaxalone, an FDA-approved muscle relaxant, has garnered attention for its potential biological activities beyond muscle relaxation, particularly its effects on neuroinflammation and oxidative stress. This article synthesizes recent findings on the biological activity of this compound, emphasizing its mechanisms of action, clinical efficacy, and relevant case studies.

1. Inhibition of Monoamine Oxidase A (MAO-A)
this compound has been identified as an inhibitor of MAO-A, an enzyme involved in the metabolism of neurotransmitters. This inhibition is significant as it may contribute to this compound's neuroprotective effects. A study demonstrated that this compound reduced MAO-A activity and expression in HMC3 microglial cells stimulated with interleukin-1β (IL-1β), leading to decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6, while enhancing the expression of anti-inflammatory cytokines like IL-13 .

2. Antioxidant Properties
this compound exhibits antioxidant activity by modulating the expression of nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of antioxidant response. In IL-1β-stimulated microglial cells, this compound treatment significantly increased Nrf2 levels and reduced malondialdehyde (MDA) levels, indicating a reduction in oxidative stress .

3. Modulation of Inflammatory Pathways
The drug's ability to revert the inflammatory phenotype induced by IL-1β was observed in a dose-dependent manner. This compound not only decreased NF-κB expression but also restored the levels of PPARγ and PGC-1α, which are crucial for anti-inflammatory responses .

Clinical Efficacy

A double-blind study involving 200 patients assessed the therapeutic efficacy of this compound compared to placebo. Results indicated that 69.6% of patients receiving this compound experienced marked or moderate improvement in symptoms related to muscle spasms and pain, compared to only 17.4% in the placebo group (p < 0.01). This highlights this compound's effectiveness as a muscle relaxant .

Table 1: Summary of Clinical Efficacy

Treatment GroupMarked/Moderate Improvement (%)No Improvement (%)
This compound69.610.9
Placebo17.482.6

Case Studies

Case Study 1: Neuroinflammation and MAO-A Inhibition
In a laboratory study focusing on neuroinflammation, this compound was shown to significantly reduce inflammatory markers in microglial cells exposed to IL-1β. The treatment led to a marked decrease in TNF-α and IL-6 levels while increasing IL-13 expression, suggesting potential therapeutic applications for neurological disorders characterized by inflammation .

Case Study 2: Serotonin Syndrome Associated with Overdose
Two cases reported serotonin syndrome following overdose with this compound, highlighting its pharmacological effects on serotonergic pathways due to MAO-A inhibition. Symptoms included dysautonomia and hyperthermia, necessitating intensive medical intervention . These cases underscore the importance of monitoring for adverse effects associated with high doses.

Case Study 3: Immune Hemolytic Anemia
A recent case study documented a patient developing immune hemolytic anemia after taking this compound. Symptoms improved significantly after discontinuation of the drug, indicating a potential adverse reaction linked to its biological activity .

Propiedades

IUPAC Name

5-[(3,5-dimethylphenoxy)methyl]-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-8-3-9(2)5-10(4-8)15-7-11-6-13-12(14)16-11/h3-5,11H,6-7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMWZZHHPURKASS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC2CNC(=O)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3023269
Record name Metaxalone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Metaxalone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014798
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

BP: 223 °C at 1.5 mm Hg
Record name METAXALONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3236
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Freely soluble in chloroform; soluble in methanol and 95% ethanol; practically insoluble in ether, Practically insoluble in water, 1.28e+00 g/L
Record name METAXALONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3236
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Metaxalone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014798
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The mechanism of action of metaxalone in humans has not been established, but may be due to general central nervous system depression., Metaxalone is a CNS depressant that has sedative and skeletal muscle relaxant effects. The precise mechanism of action of the drug is not known. The skeletal muscle relaxant effects of orally administered metaxalone are minimal and are probably related to its sedative effect. The drug does not directly relax skeletal muscle and, unlike neuromuscular blocking agents, does not depress neuronal conduction, neuromuscular transmission, or muscle excitability., The mechanism of action of metaxalone in humans has not been established, but may be due to general central nervous system depression. Metaxalone has no direct action on the contractile mechanism of striated muscle, the motor end plate or the nerve fiber.
Record name Metaxalone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00660
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name METAXALONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3236
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White to almost white crystalline powder, Crystals from ethyl acetate

CAS No.

1665-48-1
Record name Metaxalone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1665-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Metaxalone [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001665481
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metaxalone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00660
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name METAXALONE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758703
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name METAXALONE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170959
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Metaxalone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Metaxalone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.253
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METAXALONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1NMA9J598Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name METAXALONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3236
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Metaxalone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014798
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

122 °C
Record name Metaxalone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00660
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name METAXALONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3236
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Metaxalone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014798
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Metaxalone
Reactant of Route 2
Reactant of Route 2
Metaxalone
Reactant of Route 3
Reactant of Route 3
Metaxalone
Reactant of Route 4
Reactant of Route 4
Metaxalone
Reactant of Route 5
Reactant of Route 5
Metaxalone
Reactant of Route 6
Reactant of Route 6
Metaxalone
Customer
Q & A

Q1: Is there evidence suggesting metaxalone interacts with specific neurotransmitter systems?

A1: Recent research suggests that this compound, at supratherapeutic concentrations, may exhibit serotonergic effects []. Cases of serotonin syndrome have been reported in patients taking this compound, particularly in combination with selective serotonin reuptake inhibitors (SSRIs) []. Further supporting this, in vitro studies have shown that this compound inhibits monoamine oxidase A (MAO-A), an enzyme involved in the breakdown of serotonin, at concentrations comparable to those reported in cases of serotonin toxicity [, ].

Q2: Does this compound have any effect on inflammatory processes?

A2: In vitro studies using mouse macrophage RAW264.7 cells indicate that this compound may possess anti-inflammatory properties []. Specifically, this compound was found to suppress the production of inflammatory cytokines like tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and prostaglandin E2 (PGE2) []. Additionally, this compound reduced the levels of cyclooxygenase (COX)-1 and COX-2 enzymes, which are involved in the inflammatory cascade []. This anti-inflammatory effect was further enhanced when this compound was combined with β-caryophyllene [].

Q3: What are the potential implications of this compound's MAO-A inhibition in a clinical setting?

A3: Clinicians should be aware of the potential for serotonin toxicity when prescribing this compound, especially in conjunction with other serotonergic drugs like SSRIs []. This risk might be elevated in overdose scenarios where this compound concentrations are high [].

Q4: Could this compound's anti-inflammatory effects extend to neurological conditions?

A4: A study using HMC3 microglial cells, key players in central nervous system inflammation, suggests this compound might have therapeutic potential for neurological disorders associated with neuroinflammation []. this compound was found to reduce pro-inflammatory cytokine release (TNF-α and IL-6) and increase anti-inflammatory cytokine IL-13 in these cells [].

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C12H13NO3, and its molecular weight is 221.24 g/mol.

Q6: Are there any spectroscopic data available for this compound?

A6: Yes, several studies utilize spectroscopic techniques for this compound characterization. Fourier transform infrared spectroscopy (FTIR) is commonly employed to identify functional groups and confirm the chemical structure of this compound []. Additionally, differential scanning calorimetry (DSC) is used to determine melting point and other thermal properties [, ]. These techniques are crucial for characterizing different crystalline forms of this compound, including polymorphs and cocrystals [, ].

Q7: Are there studies on the material compatibility and stability of this compound, its catalytic properties, or computational modeling approaches applied to this compound?

A7: The provided research papers primarily focus on pharmaceutical aspects of this compound, such as solubility enhancement, formulation development, analytical methods, and preclinical studies. They do not delve into material compatibility, catalytic properties, or computational modeling of this compound.

Q8: What are the challenges associated with formulating this compound into solid oral dosage forms?

A8: this compound exhibits poor aqueous solubility, poor flow properties, and low compressibility, making the formulation of solid oral dosage forms challenging []. These factors can lead to suboptimal bioavailability and difficulties in achieving desired drug release profiles [, ].

Q9: How can the solubility and bioavailability of this compound be improved?

A9: Several approaches have been explored to enhance the solubility and bioavailability of this compound. These include:

  • Cocrystallization: Cocrystals of this compound with saccharin and lactic acid, prepared using the solvent evaporation method, showed improved solubility and dissolution rates compared to the original drug [].
  • Melt Sonocrystallization: This technique yielded a melt sonocrystallized form of this compound with significantly enhanced solubility and faster dissolution than the original drug and cocrystals [].
  • SoluMatrix™ Technology: This dry milling technology was used to develop a nanoformulated immediate-release tablet with improved dissolution properties [].
  • Liquisolid Technique: this compound fast-disintegrating tablets (FDTs) prepared using the liquisolid technique with tween-80 and microcrystalline cellulose demonstrated enhanced solubility and dissolution [].
  • Nanoemulsions: Nanoemulsion-loaded this compound formulations exhibited improved drug release profiles, potentially leading to enhanced bioavailability [, ].
  • Nanosuspensions: this compound nanosuspensions prepared using media milling techniques showed significantly higher in vitro dissolution rates compared to conventional tablets, indicating improved solubility [].

Q10: Is there information available regarding the SHE (Safety, Health, and Environment) regulations concerning this compound?

A10: The provided research papers primarily focus on the pharmaceutical development and characterization of this compound, and they do not specifically address SHE regulations related to the compound.

Q11: What is the elimination half-life of this compound?

A11: The elimination half-life of this compound is reported to be approximately 4 hours [].

Q12: How is this compound eliminated from the body?

A12: While the research does not provide a detailed breakdown of this compound's excretion routes, it suggests that it is primarily eliminated through urine and feces [].

Q13: Are there any preclinical studies investigating the efficacy of this compound?

A13: The provided research includes preclinical data on this compound. One study investigated the pharmacokinetics of this compound in Beagle dogs using a validated LC-MS/MS method []. Another study employed a rat model to evaluate the pharmacokinetic profile of this compound using a similar LC-MS/MS approach [].

Q14: Is there evidence of resistance developing to this compound? Are there concerns regarding its long-term safety?

A14: The development of resistance to this compound is not discussed in the provided research. Similarly, the long-term safety profile of this compound is not extensively addressed in these papers.

Q15: Are there studies on targeted delivery of this compound, biomarkers for its efficacy, specific analytical techniques used in its analysis, or its environmental impact?

A15: The available research focuses on enhancing this compound's solubility and bioavailability through various formulation strategies. It does not delve into targeted drug delivery approaches, biomarkers for efficacy prediction, unique analytical techniques beyond conventional chromatography and spectroscopy, or the environmental impact of this compound.

Q16: How does the dissolution rate of this compound impact its bioavailability?

A16: As a poorly soluble drug, this compound's dissolution rate is a critical factor influencing its bioavailability [, ]. Slow dissolution can lead to reduced absorption and suboptimal therapeutic effects []. Therefore, enhancing the dissolution rate is crucial for improving its bioavailability and therapeutic efficacy [, ].

Q17: What analytical methods are commonly used to quantify this compound in biological samples?

A17: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV detection [, , ], diode array detection (DAD) [], and tandem mass spectrometry (LC-MS/MS) [, , , ], are frequently employed for the quantitative analysis of this compound in biological samples. These methods offer sensitivity, selectivity, and reproducibility for pharmacokinetic studies and bioanalysis.

Q18: Have these analytical methods been validated according to regulatory guidelines?

A18: Yes, several studies emphasize the validation of the developed analytical methods following guidelines set forth by the International Conference on Harmonization (ICH) [, , ]. These validations typically involve assessing parameters like linearity, accuracy, precision, specificity, sensitivity, and stability to ensure the reliability and reproducibility of the analytical data.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.